molecular formula C19H12Cl2N2O6 B4615667 {2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid

{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid

Cat. No.: B4615667
M. Wt: 435.2 g/mol
InChI Key: YBAUIRPTPBNZTF-WUXMJOGZSA-N
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Description

{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid is a useful research compound. Its molecular formula is C19H12Cl2N2O6 and its molecular weight is 435.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.0072415 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahydropyran Synthesis and Natural Product Synthesis

One area of application for related compounds involves the synthesis of tetrahydropyran derivatives, which are important in the total synthesis of natural products. For example, a study by Karlubíková, Babjak, and Gracza (2011) developed a diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids using palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols. This method was key in synthesizing natural products like civet cat compound and diospongin A, showcasing the potential for related compounds in complex organic synthesis and natural product derivation (Karlubíková, Babjak, & Gracza, 2011).

Organometallic Complexes and Structural Characterization

Another significant area is the development and characterization of organometallic complexes. Baul et al. (2002) synthesized triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, demonstrating the utility of related compounds in forming complexes with interesting structural properties. These complexes were characterized by various spectroscopic techniques, revealing insights into their polymeric structures and coordination modes (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Pyrimidinone Synthesis and Heterocyclic Chemistry

In heterocyclic chemistry, compounds with pyrimidinone structures are of interest due to their diverse biological activities. Bonacorso et al. (2003) reported the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, highlighting the synthetic versatility of related compounds in producing biologically relevant heterocycles (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).

Environmental Chemistry and Herbicide Degradation

In environmental chemistry, the degradation of herbicides is a crucial area of research. Serbent et al. (2019) discussed the biological degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, highlighting the role of bacteria and fungi, especially white-rot basidiomycetes, in bioconversion processes. This indicates the potential for related compounds to be involved in environmental remediation and the degradation of persistent organic pollutants (Serbent, Rebelo, Pinheiro, Giongo, & Tavares, 2019).

Properties

IUPAC Name

2-[2,6-dichloro-4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O6/c20-13-7-10(8-14(21)16(13)29-9-15(24)25)6-12-17(26)22-19(28)23(18(12)27)11-4-2-1-3-5-11/h1-8H,9H2,(H,24,25)(H,22,26,28)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAUIRPTPBNZTF-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid
Reactant of Route 2
{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid
Reactant of Route 3
Reactant of Route 3
{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid
Reactant of Route 4
Reactant of Route 4
{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid
Reactant of Route 5
Reactant of Route 5
{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid
Reactant of Route 6
{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid

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